(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate

Chiral Building Block Asymmetric Synthesis Diastereomeric Excess

(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate (CAS 674792-06-4) is a chiral, N-Boc-protected piperazine derivative with the IUPAC name tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate. It has a molecular formula of C13H26N2O2 and a molecular weight of 242.36 g/mol.

Molecular Formula C13H26N2O2
Molecular Weight 242.36 g/mol
CAS No. 674792-06-4
Cat. No. B1341749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate
CAS674792-06-4
Molecular FormulaC13H26N2O2
Molecular Weight242.36 g/mol
Structural Identifiers
SMILESCC(C)CC1CNCCN1C(=O)OC(C)(C)C
InChIInChI=1S/C13H26N2O2/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t11-/m0/s1
InChIKeyWXGGVOBNOVOVAM-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate (CAS 674792-06-4) – A Chiral Piperazine Building Block for Precision Synthesis


(S)-tert-butyl 2-isobutylpiperazine-1-carboxylate (CAS 674792-06-4) is a chiral, N-Boc-protected piperazine derivative with the IUPAC name tert-butyl (2S)-2-(2-methylpropyl)piperazine-1-carboxylate [1]. It has a molecular formula of C13H26N2O2 and a molecular weight of 242.36 g/mol [1]. This compound features a single defined (S) stereocenter at the 2-position of the piperazine ring, making it a key intermediate for asymmetric synthesis . It is typically supplied as a colorless to pale yellow liquid with a standard purity of 97% .

Why the (S)-Enantiomer of Boc-Isobutylpiperazine Cannot Be Replaced by Racemic or (R)-Analogs


In-target synthesis, the stereochemistry of a building block is directly transferred to the final product, making enantiomeric purity a critical quality attribute. Substituting the (S)-enantiomer (CAS 674792-06-4) with the racemic mixture (CAS 859518-31-3) or the (R)-enantiomer (CAS 1217599-13-7) would result in diastereomeric products with divergent biological activities, binding affinities, or physical properties [1]. For example, the (S)-enantiomer is explicitly claimed for use as a chemical additive in CMP slurries, where the spatial orientation of the isobutyl group can influence the rate and selectivity of tungsten polishing [2]. Generic substitution therefore introduces uncontrolled variables that compromise both synthetic route fidelity and performance in the final application, necessitating procurement of the stereo-defined compound.

Quantitative Differentiation Guide for (S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate vs. Analogs


Defined (S)-Stereochemistry vs. Racemic Mixture for Asymmetric Synthesis

The target compound possesses a single, defined (S)-stereocenter, resulting in an enantiomeric ratio (er) exceeding 97:3 based on its 97% purity specification from a commercial source . This contrasts with the racemic compound (CAS 859518-31-3), which is a 1:1 mixture of (S) and (R) enantiomers and has no defined stereochemistry [1]. Procuring the stereo-defined (S)-enantiomer is essential to avoid the generation of diastereomeric impurities in subsequent reactions.

Chiral Building Block Asymmetric Synthesis Diastereomeric Excess Enantiomeric Ratio

Patent-Specified Use as a CMP Slurry Additive for Tungsten

The compound is explicitly listed, as a preferred (S)-enantiomer, among a select group of piperazine derivatives effective as chemical additives in CMP compositions for polishing tungsten-containing semiconductor substrates [1]. The patent literature specifies its role in enhancing the chemical-mechanical synergy of the slurry, a performance attribute that is sterically sensitive and thus directly tied to the (S)-configuration.

Chemical Mechanical Planarization CMP Slurry Semiconductor Manufacturing Tungsten Polishing

Predicted Lipophilicity (LogD) vs. Unsubstituted N-Boc-Piperazine

The predicted distribution coefficient (ACD/LogD) at physiological pH (7.4) is 2.31 for the target compound, which is significantly higher than that of the unsubstituted N-Boc-piperazine (predicted LogD ~0.1) . This higher lipophilicity, driven by the 2-isobutyl group, directly impacts its phase-transfer behavior and passive membrane permeability in biological assays.

Lipophilicity LogD Physicochemical Properties Drug-likeness

High-Value Application Scenarios for (S)-tert-Butyl 2-isobutylpiperazine-1-carboxylate


Asymmetric Synthesis of Pharmaceuticals via Stereodefined Piperazine Intermediates

Medicinal chemistry programs requiring the introduction of a chiral piperazine moiety should procure the stereo-defined (S)-enantiomer (CAS 674792-06-4) at a verified purity of 97% or higher. This ensures that the resulting diastereomeric pharmaceutical candidates have a defined 3D orientation, which is foundational for establishing clear structure-activity relationships (SAR). Using the racemic analog (CAS 859518-31-3) would introduce a 1:1 mixture of enantiomers, leading to ambiguous biological data and necessitating subsequent chiral separation [1]. This scenario applies to the synthesis of inhibitors for kinases, GPCRs, or other targets where the piperazine ring is a key pharmacophoric element.

Formulation of Advanced CMP Slurries for Semiconductor Manufacturing

Formulators developing chemical mechanical planarization (CMP) slurries for tungsten polishing should specifically source (S)-1-Boc-2-isobutyl-piperazine as a chemical additive. This compound is explicitly claimed in U.S. Patent Application 20140273458 as part of a composition that enhances the polishing rate and selectivity on tungsten-containing semiconductor substrates [2]. The patent's specific naming of the (S)-enantiomer indicates that its chiral configuration is relevant to the additive's performance, providing a validated starting point for slurry optimization over generic, unsubstituted piperazine derivatives.

LogD-Driven Lead Optimization of CNS and Anti-infective Agents

Lead optimization teams aiming to increase the lipophilicity of a CNS-penetrant or anti-infective compound series can use this building block to concurrently install two key features: the piperazine core and a lipophilic isobutyl group. This one-step installation is more efficient than appending the isobutyl group later and leverages the compound's predicted ACD/LogD of 2.31 at pH 7.4, which is over 100 times more lipophilic than unsubstituted N-Boc-piperazine . This approach is ideal for improving passive permeability and target engagement in intracellular or Gram-negative bacterial targets.

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